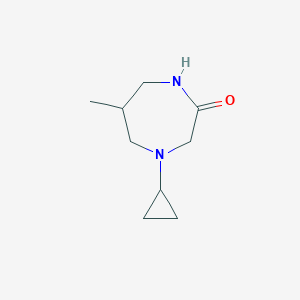

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one

Description

Properties

IUPAC Name |

4-cyclopropyl-6-methyl-1,4-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-7-4-10-9(12)6-11(5-7)8-2-3-8/h7-8H,2-6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEBOZMZFMJXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CN(C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

- Starting Materials: α-Halogenoacetamides and 1-azadienes.

- Reaction Conditions: Typically conducted under mild, transition metal-free conditions, often at room temperature or slightly elevated temperatures.

- Reaction Mechanism: The process involves initial aza-Michael addition of the α-halogenoacetamide to the 1-azadiene, followed by an S N2 cyclization to form the diazepinone ring.

Key Features:

Research Findings:

- The process tolerates different substituents on the azadiene and halogenoacetamide, facilitating the introduction of cyclopropyl groups through subsequent modifications.

- The method's efficiency is supported by the absence of transition metals, reducing contamination and simplifying purification.

Another significant method involves the direct introduction of the cyclopropyl group at the N-1 position of the diazepinone core using cyclopropylbismuth reagents. This approach is particularly relevant for synthesizing compounds with cyclopropyl substituents, such as this compound.

Methodology:

- Reagents: Cyclopropylbismuth reagents, which are organometallic compounds capable of transferring cyclopropyl groups.

- Reaction Conditions: Usually performed under inert atmospheres, with controlled temperatures to prevent decomposition.

- Reaction Mechanism: The bismuth reagent acts as a cyclopropyl donor, reacting with the nitrogen atom of the diazepinone precursor to form the cyclopropyl-substituted product.

Key Features:

- Selectivity: High regioselectivity for N-1 substitution.

- Yield: Variable but generally high, depending on reaction conditions and substrate purity.

- Advantages: Enables direct incorporation of the cyclopropyl group, facilitating subsequent functionalization.

Research Findings:

- The method's success relies on the stability of the cyclopropylbismuth reagent and the controlled addition to the diazepinone precursor.

- This approach has been demonstrated to produce the target compound with high purity and yield.

Functionalization of Diazepinone Core via Alkylation

An alternative route involves the base-mediated alkylation of diazepinone derivatives, where the N-4 position is selectively alkylated under specific conditions, such as microwave irradiation, leading to regioselective formation of the desired compound.

Methodology:

- Reagents: Aminoalkyl chlorides, potassium carbonate as base.

- Reaction Conditions: Conventional heating in dimethylformamide (DMF) or microwave irradiation for rapid and regioselective alkylation.

- Reaction Mechanism: Deprotonation of the amide nitrogen followed by nucleophilic attack on the alkyl chloride, favoring N-4 under microwave conditions due to kinetic factors.

Research Findings:

- Microwave irradiation accelerates the reaction and enhances regioselectivity.

- Ab initio calculations suggest that the deprotonation step is rate-limiting, influencing regioselectivity.

Data Summary Table: Preparation Methods of this compound

| Method | Reagents | Key Conditions | Yield | Advantages | References |

|---|---|---|---|---|---|

| Cyclization of α-Halogenoacetamides with 1-Azadienes | α-Halogenoacetamides, 1-azadienes | Mild, transition metal-free | 80–95% | High yield, scalable, versatile | |

| Cyclopropylbismuth Reagent Transfer | Cyclopropylbismuth reagent | Inert atmosphere, controlled temperature | Variable, high | Direct cyclopropyl incorporation | |

| Base-mediated Alkylation with Aminoalkyl Chlorides | Aminoalkyl chlorides, K2CO3 | DMF, microwave or conventional heating | Moderate to high | Regioselective, rapid |

Chemical Reactions Analysis

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one undergoes various chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one serves as a versatile building block in the synthesis of various bioactive compounds. Its ability to modulate biological activity makes it a candidate for developing new drugs targeting specific receptors.

Synthesis of Derivatives

The compound can be modified to create derivatives with enhanced pharmacological properties. For instance, derivatives of 1,4-diazepan-2-one have been shown to exhibit activity against certain cancer cell lines and may serve as leads in anticancer drug development .

Neuropharmacology

Research indicates that compounds related to this compound can act on neurotransmitter receptors, which is crucial for developing treatments for neurological disorders.

GABA Receptor Modulation

Studies suggest that diazepan derivatives can act as GABA receptor modulators, potentially providing anxiolytic effects similar to benzodiazepines but with fewer side effects . The unique cyclopropyl group may enhance selectivity and efficacy at these receptors.

Drug Development

The compound's structure allows it to serve as a scaffold for designing new pharmaceuticals. Its incorporation into larger molecular frameworks can lead to the discovery of novel therapeutic agents.

Case Studies

Several case studies have highlighted the use of this compound in drug discovery:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one with structurally related diazepan-2-one derivatives:

Physicochemical and Toxicological Properties

Solubility and Stability :

- The hydrochloride salt of 1,4-diazepan-2-one exhibits higher water solubility due to ionic character, whereas the cyclopropyl and methyl groups in this compound likely reduce polarity, favoring organic solvents .

- Stability data for the cyclopropyl derivative are unavailable, but the unsubstituted diazepan-2-one hydrochloride is stable under recommended storage conditions .

- Toxicity: 1,4-Diazepan-2-one hydrochloride is classified as harmful if swallowed (H302) or inhaled (H332), with skin/eye irritation risks . Diazepam shows higher systemic toxicity, including teratogenicity (R61) and environmental hazards (R52/53) . No toxicity data are available for this compound, though steric bulk may reduce bioavailability compared to smaller analogs .

Functional Group Impact on Reactivity

- Methyl Group : Electron-donating effects may stabilize adjacent carbonyl groups, contrasting with electron-withdrawing chloro substituents in Diazepam .

Biological Activity

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the diazepane family, characterized by a seven-membered saturated ring containing two nitrogen atoms. Its unique cyclopropyl and methyl substituents contribute to its distinct biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₂O |

| Molecular Weight | 165.21 g/mol |

| CAS Number | 1803599-59-8 |

| Solubility | Soluble in organic solvents |

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It modulates nitric oxide synthase activity, which is crucial for maintaining neuronal health.

Case Study: Neuroprotection in Animal Models

A study involving mice subjected to oxidative stress demonstrated that administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function compared to control groups.

3. Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties. Preliminary findings indicate it may inhibit viral replication in specific cell lines, warranting further investigation into its mechanism of action against viral pathogens.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation.

- Receptor Modulation : It may influence neurotransmitter systems by binding to specific receptors, thereby modulating pathways related to mood regulation and neuroprotection.

Research Applications

This compound has several potential applications:

- Pharmaceutical Development : Ongoing research aims to explore its efficacy as a therapeutic agent for neurological disorders and infections.

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-cyclopropyl-6-methyl-1,4-diazepan-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclocondensation of substituted diamines with ketones or esters. For cyclopropyl-containing derivatives, ring-opening reactions of strained cyclopropane intermediates may be employed . Optimization includes:

- Using catalysts (e.g., Lewis acids) to enhance regioselectivity.

- Monitoring reaction progress via HPLC or LC-MS to identify intermediates.

- Adjusting solvent polarity (e.g., DMF or THF) to stabilize reactive intermediates.

- Purification via column chromatography or recrystallization to isolate the target compound .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be experimentally determined?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at controlled pH and temperature, followed by UV-Vis or NMR quantification .

- Stability : Conduct accelerated degradation studies under heat, light, or humidity, analyzed via TLC or HPLC to track decomposition products .

- Thermal properties : Use differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315, H319 hazards) .

- Use fume hoods to prevent inhalation (H335, H332 risks) and ensure proper ventilation.

- In case of exposure, follow first-aid measures: rinse eyes with water for 15 minutes, remove contaminated clothing, and seek medical attention .

Q. How can the structural conformation of this compound be confirmed post-synthesis?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and ring puckering (see analogous 1,4-diazepanone structures in ).

- Spectroscopy : Compare experimental H/C NMR data with computational predictions (DFT or molecular modeling) to validate substituent positions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 1,4-diazepan-2-one derivatives, such as varying receptor affinities?

- Methodological Answer :

- Reproducibility checks : Replicate assays under identical conditions (pH, temperature, cell lines).

- Purity validation : Use high-resolution mass spectrometry (HRMS) to confirm compound integrity.

- Receptor specificity : Employ competitive binding assays (e.g., radioligand displacement) to differentiate target vs. off-target interactions .

Q. How can computational modeling predict the interaction of this compound with biological targets like melanocortin receptors?

- Methodological Answer :

- Molecular docking : Use software (AutoDock Vina, Schrödinger) to simulate ligand-receptor binding, focusing on cyclopropyl steric effects and hydrogen-bonding motifs .

- MD simulations : Analyze stability of ligand-receptor complexes over time (100+ ns trajectories) to assess binding affinity and conformational flexibility .

Q. What experimental designs mitigate challenges in studying the hydrolytic degradation pathways of this compound?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and identify products via LC-MS/MS.

- Isotope labeling : Use O-labeled water to trace hydrolysis mechanisms.

- Kinetic studies : Monitor degradation rates at varying temperatures to calculate activation energy (Arrhenius plots) .

Q. How does the cyclopropyl group influence the conformational dynamics of the 1,4-diazepan-2-one ring system?

- Methodological Answer :

- NMR analysis : Measure coupling constants to assess ring puckering and substituent orientation.

- DFT calculations : Compare energy minima for different conformers (chair vs. boat) and evaluate steric strain from the cyclopropyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.